5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring, a thiophene ring, and a fluorophenyl group . The InChI string, which represents the structure of the compound, isInChI=1S/C19H20FN3O2S/c1-11(2)14-9-21-17-15(18(24)23(4)19(25)22(17)3)16(14)26-10-12-6-5-7-13(20)8-12/h5-9,11H,10H2,1-4H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.4 g/mol . It has a computed XLogP3-AA value of 3.3, which is a measure of its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its topological polar surface area is 78.8 Ų .Scientific Research Applications
Molecular Structure Analysis and Crystallography
Research on similar compounds, such as various substituted pyrimidines and thieno[2,3-d]pyrimidines, often focuses on understanding their molecular structures, crystallography, and the implications of different substituents on their physical and chemical properties. For example, the study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveals insights into molecular interactions, hydrogen bonding, and crystal packing, which are critical for drug design and development (Jorge Trilleras et al., 2009).
Synthetic Pathways
Exploring efficient synthetic pathways for similar compounds is crucial for their practical applications in pharmaceuticals and material science. Research into the facile synthesis of isoxazolo and thiazolopyrimidines, for example, demonstrates innovative approaches to creating these compounds, which could be applicable to synthesizing the compound (A. Abdel-fattah et al., 1998).
Potential Applications in Drug Discovery
The structural analogs of "5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione" often exhibit various biological activities, making them valuable targets for drug discovery. Research into related compounds, such as pyrazolo[1,5-c]pyrimidines, has led to the identification of potential therapeutic agents with diverse biological activities (M. G. Marei et al., 1992).
Photophysical Properties and Material Science
Compounds with similar structures can possess unique photophysical properties, making them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. Studies on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands exemplify the exploration of such properties for practical applications (E. Constable et al., 2014).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I found. As it is intended for research use only, it should be handled with appropriate safety measures.
Future Directions
properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-7-4-8-27-13)28-10-11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCAZSKMZZATIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
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